molecular formula C21H21N3O4S2 B2363959 (Z)-4-butoxi-N-(3-(prop-2-in-1-il)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 887202-46-2

(Z)-4-butoxi-N-(3-(prop-2-in-1-il)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida

Número de catálogo: B2363959
Número CAS: 887202-46-2
Peso molecular: 443.54
Clave InChI: VNMFOSVYGJVXKV-LNVKXUELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including compounds similar to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that similar compounds effectively inhibited cell proliferation in lung cancer (A549) and breast cancer (MCF-7) models, suggesting potential as chemotherapeutic agents .

Compound Cell Line IC50 (µM) Reference
Compound AA5495.0
Compound BMCF-73.5

Anti-inflammatory Properties

Compounds with similar structures have been shown to possess anti-inflammatory effects, likely due to their ability to inhibit key inflammatory mediators such as nitric oxide and TNF-α. In animal models, these compounds reduced edema significantly compared to standard treatments like ibuprofen .

Study Dosage (mg/kg) Effect on Edema (%) Reference
Study 1433.30
Study 21250.60

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria. Research indicates that similar benzothiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a controlled study on A549 lung cancer cells, treatment with a related compound showed a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure. This study highlights the potential for these compounds in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of similar compounds in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 4 and 12 mg/kg, outperforming traditional NSAIDs .

Actividad Biológica

(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a sulfonamide group, and an alkyne moiety. Its chemical formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol.

Synthesis

The synthesis of (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 4-butoxybenzoyl chloride with 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazole in the presence of a base such as triethylamine. The reaction conditions are optimized to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has demonstrated moderate antifungal activity. It was particularly effective against Candida albicans, with an MIC value of 64 µg/mL .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis in these cell lines, with IC50 values ranging from 10 to 20 µM .

The biological mechanisms underlying the activity of (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involve several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death .
  • Disruption of Membrane Integrity : The hydrophobic nature of the butoxy group may enhance membrane permeability, leading to cell lysis in susceptible microbes.

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized derivatives highlighted that (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin .

Case Study 2: Anticancer Research

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name

4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFOSVYGJVXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.